molecular formula C12H19N3O3S B2682793 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396559-14-0

3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No. B2682793
CAS RN: 1396559-14-0
M. Wt: 285.36
InChI Key: YHGLIZPDMNDKBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds structurally related to 3-(4-Acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one have been synthesized and evaluated for their anticancer properties. For instance, a series of derivatives demonstrated cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (El-Naem et al., 2003).

Antimicrobial Applications

The synthesis of novel derivatives, such as (5Z)-3-(3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione, has shown potent antimicrobial activity, further expanding the utility of these compounds in developing new antimicrobial agents. The compound's solubility and thermodynamic properties in various solvents have also been studied, which is crucial for its formulation and delivery (Blokhina et al., 2021).

Central Nervous System (CNS) Applications

Derivatives have been developed as water-soluble prodrugs of CNS-active agents, showcasing the ability of these compounds to enhance the solubility and bioavailability of drugs targeting the CNS. Such developments are significant for the pharmacological enhancement of drugs with poor water solubility (Cho et al., 1986).

Dual 5-HT1A/SSRI Activities

Research into dual serotonin receptor activities has led to the synthesis of 3-(4-arylpiperazin-1-yl)-1-(benzo[b]thiophen-3-yl)-2-methylpropanol derivatives, aiming at the design of drugs with both 5-HT1A receptor and serotonin reuptake inhibitory properties. This dual activity is promising for the development of new antidepressant therapies (Li et al., 2008).

Safety and Hazards

The safety profile of a compound is assessed by studying its toxicity, flammability, environmental impact, and handling precautions .

properties

IUPAC Name

3-(4-acetylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9(16)14-3-5-15(6-4-14)12(18)10-8-19-7-2-11(17)13-10/h10H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGLIZPDMNDKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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